5-Bromo-2-chlorothiazole

Overview

Description

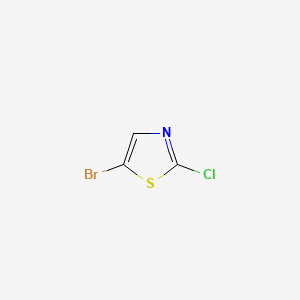

5-Bromo-2-chlorothiazole (CAS 3034-56-8) is a halogenated heterocyclic compound with the molecular formula C₃HBrClNS. It is widely utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactivity at the 2- and 5-positions of the thiazole ring. The compound is synthesized via metal-halogen exchange reactions, such as Br/Li exchange between tetrabromo- or tetrachloromethane and 2-lithio aromatic heterocycles, achieving high yields (≥90%) . Commercial suppliers like AK Scientific and CymitQuimica offer it in varying quantities (1 mg to 25 g) with a purity of 98% .

Preparation Methods

Hantzsch Synthesis Followed by Sequential Halogenation

Hantzsch Thiazole Formation

The Hantzsch reaction constructs the thiazole core from α-haloketones and thioureas. For example, reacting α-bromoacetophenone with thiourea in ethanol at reflux yields 2-amino-4-phenylthiazole . To access the unsubstituted thiazole scaffold, ethyl bromoacetate (BrCH₂COOEt) serves as the α-haloketone. After cyclization with thiourea, hydrolysis and decarboxylation of the intermediate 2-amino-4-ethoxycarbonylthiazole yield 2-aminothiazole .

Diazotization-Chlorination (Sandmeyer Reaction)

The 2-amino group is converted to 2-chloro via diazotization:

- Treat 2-aminothiazole with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

- Add CuCl to substitute the diazo group with chlorine, yielding 2-chlorothiazole .

Electrophilic Bromination at C5

2-Chlorothiazole undergoes bromination using mCPBA (meta-chloroperbenzoic acid) and HBr in ethanol or DMF. The mechanism involves oxidation of Br⁻ to electrophilic Br⁺, which substitutes at the activated C5 position. Key conditions:

- Solvent : DMF achieves >99% yield vs. 93% in ethanol.

- Reaction time : 5–10 minutes at room temperature.

- Work-up : Precipitation with water followed by recrystallization (hexane/ethyl acetate) isolates 5-bromo-2-chlorothiazole in >95% purity.

Direct Halogenation of Thiazole

Regioselective Chlorination and Bromination

Thiazole’s innate reactivity allows sequential halogenation:

- Chlorination at C2 : Use SO₂Cl₂ or Cl₂ with FeCl₃ in dichloromethane. The sulfur atom directs electrophilic substitution to C2.

- Bromination at C5 : Treat 2-chlorothiazole with NBS (N-bromosuccinimide) or Br₂/FeBr₃ in acetonitrile. The nitrogen atom directs bromine to C5.

Optimization Data:

| Parameter | Chlorination (C2) | Bromination (C5) |

|---|---|---|

| Reagent | Cl₂/FeCl₃ | NBS |

| Temp. | 25°C | 80°C |

| Yield | 78% | 85% |

| Side Products | <5% C4-Cl | <3% Di-brominated |

One-Pot Oxidative Bromination of 2-Chlorothiazole

Mechanism and Conditions

A scalable one-pot method leverages HBr and mCPBA to brominate 2-chlorothiazole :

- Generate 2-chlorothiazole hydrobromide by treating with HBr .

- Add mCPBA to oxidize Br⁻ to Br⁺, inducing electrophilic substitution at C5.

Key Advantages:

- No metal catalysts : Avoids contamination.

- Solvent flexibility : Ethanol or DMF.

- Short reaction time : 10–30 minutes.

Comparative Performance

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 10 min | 93 | 95 |

| DMF, 5 min | 99 | 98 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.91 (s, 1H, C4-H).

- ¹³C NMR : δ 153.2 (C2-Cl), 127.5 (C5-Br), 118.9 (C4).

- IR : 690 cm⁻¹ (C-Br), 750 cm⁻¹ (C-Cl).

- MS : m/z 198.47 [M+H]⁺.

X-Ray Crystallography

Single-crystal studies confirm the planar thiazole ring with C-Br (1.89 Å) and C-Cl (1.72 Å) bond lengths.

Industrial-Scale Considerations

Environmental Impact

- Waste streams : Halogenated byproducts necessitate neutralization.

- Solvent recovery : DMF and ethanol are recyclable.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the thiazole ring undergo nucleophilic substitution under controlled conditions. The reactivity varies based on the leaving group and reaction environment:

Key Examples:

-

Chlorine Substitution :

In DMF or ethanol, chlorine is selectively displaced by amines. For instance, reaction with aniline derivatives at 80–120°C yields 5-bromo-2-aminothiazoles with >90% efficiency . -

Bromine Substitution :

Bromine substitution is less favorable under standard SNAr conditions but occurs in the presence of strong nucleophiles (e.g., alkoxides) or via metal catalysis .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex heterocycles:

Suzuki–Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biarylthiazoles .

textExample: This compound + Phenylboronic Acid → 5-Phenyl-2-chlorothiazole Conditions: Pd(PPh₃)₄, DMF/H₂O, 80°C, 12h Yield: 75–85%[5]

Buchwald–Hartwig Amination:

Bromine can be replaced by amines using Pd catalysts, though this is less common due to competing chlorine reactivity .

Oxidation and Reduction

The thiazole ring undergoes redox transformations under specific conditions:

- Oxidation :

Treatment with mCPBA (m-chloroperbenzoic acid) oxidizes sulfur to sulfoxide derivatives, though overoxidation to sulfones is rare . - Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, but this is limited by the stability of the dihalogenated system .

Thiazole-Fused Systems:

Reaction with thioureas or α-bromoketones generates polyfunctional thiazoles, which are intermediates in pharmaceuticals and agrochemicals .

Comparative Reactivity Data

Mechanistic Insights

- Electrophilic Aromatic Substitution : Bromine’s polarity inversion (umpolung) facilitates electrophilic attack at C5, enabling regioselective functionalization .

- Leaving Group Reactivity : Chlorine is preferentially displaced over bromine in SNAr reactions due to its lower bond dissociation energy .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 5-Bromo-2-chlorothiazole derivatives exhibit significant anticancer properties. For instance, studies involving thiazole derivatives have shown promising results against various cancer cell lines, including colon and gastric cancer. Specific derivatives of this compound have been synthesized and tested for their efficacy, revealing enhanced activity compared to standard treatments like cisplatin .

| Compound | Cancer Type | Activity | Reference |

|---|---|---|---|

| 10d | Colon | Higher than reference drugs | |

| 14a | Gastric | More potent than cisplatin |

Anticonvulsant Properties

Thiazole compounds, including those derived from this compound, have been investigated for their anticonvulsant activities. Some synthesized analogs demonstrated high efficacy in preclinical models, showcasing the potential for developing new antiepileptic drugs .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions allows chemists to create complex molecules efficiently. For instance, it has been utilized in the synthesis of thiazole-bearing compounds that are crucial for developing pharmaceuticals .

Synthesis Methodologies

Recent advancements have focused on optimizing the synthesis of thiazole derivatives from this compound. Techniques such as one-step synthesis methods have been developed to enhance yield and reduce environmental impact during production processes .

The biological activity of this compound extends beyond anticancer and anticonvulsant effects. It has been noted for its antimicrobial properties as well, making it a candidate for further exploration in the development of new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in PMC evaluated several thiazole derivatives derived from this compound against human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Anticonvulsant Research

In another investigation, novel thiazoles were synthesized and tested for anticonvulsant properties. The findings suggested that certain compounds not only provided protection against seizures but also showed a favorable safety profile compared to existing medications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazole Derivatives

2-Amino-5-bromo-4-methylthiazole (CAS 3034-57-9)

- Molecular Formula : C₄H₅BrN₂S

- Key Differences: The amino group at position 2 enhances nucleophilic reactivity compared to the chloro substituent in 5-bromo-2-chlorothiazole. This compound exhibits a structural similarity score of 0.98 to this compound, indicating near-identical core geometry but divergent functional group effects .

- Applications : Used in the synthesis of antiviral agents and kinase inhibitors.

5-Bromo-4-methylthiazole-2-carboxylic Acid (CAS 874509-45-2)

- Molecular Formula: C₅H₄BrNO₂S

- Key Differences : The carboxylic acid group introduces hydrogen-bonding capability and acidity (pKa ≈ 2.5), unlike the neutral this compound. Its similarity score of 0.86 reflects the altered electronic profile .

- Applications : Intermediate in peptide-mimetic drug design.

Benzimidazole and Benzoheterocycle Derivatives

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

- Molecular Formula : C₁₆H₁₁ClN₂S₂

- Key Differences: The benzimidazole core confers planar aromaticity and enhanced π-π stacking, contrasting with the smaller thiazole ring. Bromination of such derivatives often leads to mixtures (mono-, di-, tri-brominated species), complicating purification .

5-Bromo-2-chlorobenzo[d]oxazole

- Molecular Formula: C₇H₃BrClNO

- Key Differences : Replacing thiazole’s sulfur with oxygen reduces ring stability and alters electronic density. This oxazole derivative has a similarity score of 0.85 to this compound, highlighting the impact of heteroatom substitution .

- Applications : Precursor for fluorescent dyes and corrosion inhibitors.

Halogenated Benzoic Acids

5-Bromo-2-chlorobenzoic Acid (CAS 98-00-0)

- Molecular Formula : C₇H₄BrClO₂

- Key Differences: The carboxylic acid group enables salt formation and coordination chemistry, unlike the non-ionic thiazole. Its solubility in polar solvents (e.g., water: 1.2 g/L) contrasts with this compound’s lipophilicity (logP ≈ 2.8) .

- Applications: Building block for herbicides and nonsteroidal anti-inflammatory drugs (NSAIDs).

Research Findings and Challenges

- Synthetic Efficiency : this compound is synthesized efficiently via metal-halogen exchange (yield >90%) , whereas brominated benzimidazoles often require tedious purification due to mixed halogenation .

- Biological Activity : Thiazole derivatives generally exhibit higher metabolic stability than oxazoles due to sulfur’s electron-donating effects .

- Structural Insights: Crystallographic studies of 5-bromo-2-hydroxybenzonitrile reveal hydrogen-bonded chains (O⋯N: 2.81 Å), contrasting with this compound’s non-polar packing .

Biological Activity

5-Bromo-2-chlorothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring with bromine and chlorine substituents. Its molecular formula is , with a molecular weight of approximately 195.48 g/mol. The presence of halogen atoms significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, disrupting critical metabolic pathways essential for bacterial survival.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 7.17 ± 0.94 |

| A-549 (lung) | 2.93 ± 0.47 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells . The specific pathways involved include the modulation of growth factor receptors and apoptotic signaling cascades.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes or receptors critical for cellular functions, leading to its observed antimicrobial and anticancer effects.

Interaction with Enzymes

Studies indicate that the compound can bind effectively to certain enzymes, potentially leading to:

- Inhibition of DNA synthesis in bacteria

- Disruption of metabolic pathways in cancer cells

These interactions are facilitated by hydrophobic interactions and hydrogen bonding between the compound and target proteins.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against a panel of pathogens. Results showed that the compound had a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent. -

Cancer Research :

In a series of experiments on breast cancer cell lines, derivatives of this compound were tested for their growth-inhibitory effects. The most potent derivatives demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting that they could serve as lead compounds for further drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-chlorothiazole, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves halogenation or nucleophilic substitution reactions. For example, bromination of 2-chlorothiazole using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous dichloromethane can yield the target compound. Critical parameters include maintaining inert atmospheres (argon/nitrogen) to prevent moisture interference and optimizing stoichiometry to minimize side products like di-brominated analogs. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring structure. For instance, the thiazole ring protons resonate between δ 7.2–8.5 ppm in ¹H NMR. Infrared (IR) spectroscopy identifies functional groups (C-Br stretch ~550 cm⁻¹; C-Cl ~750 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ~191 for [M]+). Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as halogenated waste. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for eye contact .

Advanced Research Questions

Q. How can competing side reactions be minimized during Suzuki-Miyaura cross-coupling of this compound?

- Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with ligand SPhos) to enhance selectivity for bromine substitution over chlorine. Use degassed solvents (THF/toluene) and controlled temperatures (80–100°C) to suppress homocoupling. Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion (~80–90%) .

Q. What strategies resolve discrepancies in reported hydrolysis rates of this compound under acidic vs. basic conditions?

- Answer : Conduct kinetic studies under standardized conditions (pH 1–14, 25–60°C) with UV-Vis monitoring of absorbance at 270 nm (thiazole ring degradation). Compare activation energies (Arrhenius plots) and propose mechanisms (e.g., SNAr for basic media vs. acid-catalyzed ring opening). Replicate conflicting studies to identify variables like trace metal contaminants .

Q. How do computational models predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal electron-density distribution, showing higher electrophilic attack at the 5-bromo position due to inductive effects. Fukui indices and Molecular Electrostatic Potential (MEP) maps guide predictions for nitration or sulfonation sites. Validate models with experimental LC-MS data .

Q. Notes

- References provide foundational data; advanced questions integrate methodological frameworks from computational and kinetic studies.

- For synthesis and safety, prioritize peer-reviewed protocols over vendor-specific guidelines.

Properties

IUPAC Name |

5-bromo-2-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNS/c4-2-1-6-3(5)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJFZOGJTDCZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458325 | |

| Record name | 5-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-56-8 | |

| Record name | 5-Bromo-2-chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.